(Ethoxycarbonylmethylene)triphenylphosphorane
Overview
Description
Ethoxycarbonylmethylene)triphenylphosphorane (ECTP) is an organophosphorus compound that has been studied for its potential applications in scientific research. ECTP has been found to have a wide range of biological activities, including in vivo and in vitro studies, as well as biochemical and physiological effects.
Scientific Research Applications
α-Allenic Esters Synthesis α-Allenic esters can be synthesized from α-phosphoranylidene esters and acid chlorides, utilizing ethyl (triphenylphosphoranylidene)acetate, a derivative of (ethoxycarbonylmethylene)triphenylphosphorane, to produce ethyl 2,3-pentadienoate. This demonstrates the reagent's role in acylation and carbonyl-ylide condensation reactions (Lang & Hansen, 2003).
Bromination and Oxidation Reactions A simple one-pot process allows for the in situ bromination of (ethoxycarbonylmethylene)-triphenylphosphorane, followed by oxidation and trapping of the aldehyde. This method yields Z-configured α-bromo-α, β-unsaturated esters stereoselectively (Karama et al., 2013).
Synthesis of N-Alkyl-2-Triphenylphosphoranylidene Glutarimides A three-component condensation between an isocyanide, an electron-deficient acetylenic ester, and (ethoxycarbonylmethyl)triphenylphosphonium bromide effectively generates fully substituted N-alkyl-2-triphenylphosphoranylidene glutarimides in a one-pot reaction without any activation or modification (Shaabani et al., 2006).
Trisubstituted Alkenes Synthesis Treating Baylis-Hillman (BH) acetates with palladium acetate and this compound results in a simple and efficient synthesis of Z- and E-isomers of trisubstituted alkenes. This method is noteworthy for its stereoselective yields (Murthy et al., 2007).
Preparation of Ketenes (Triphenylphosphoranylidene)ketene can be prepared from (methoxycarbonylmethylene)triphenylphosphorane, highlighting the reagent's utility in generating ketenes, important intermediates in various organic syntheses (Schobert, 2005).
Synthesis of Fluoro-Substituted Benzo[b]Furans Fluoro-substituted 3-cyano-2-methyl-benzo[b]furans and ethyl 2-methyl-benzo[b]furan-3-carboxylates can be prepared through a single-step microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions of corresponding phosphoranes, showcasing the reagent's versatility in heterocyclic compound synthesis (Ramarao et al., 2004).
Mechanism of Action
Target of Action
(Carbethoxymethylene)triphenylphosphorane, also known as (Ethoxycarbonylmethylene)triphenylphosphorane or Ethyl 2-(triphenylphosphoranylidene)acetate, is a Wittig reagent . Its primary targets are the oxygen centers in ketones and aldehydes .
Mode of Action
This compound interacts with its targets by replacing the oxygen centers in ketones and aldehydes with a carbethoxymethylene group . This reaction is generally used in the Horner−Wadsworth−Emmons (HWE) reaction .
Result of Action
The result of the action of (Carbethoxymethylene)triphenylphosphorane is the transformation of ketones and aldehydes into different compounds through the replacement of their oxygen centers . This can lead to various molecular and cellular effects, depending on the specific roles of the transformed compounds.
Action Environment
The action, efficacy, and stability of (Carbethoxymethylene)triphenylphosphorane can be influenced by various environmental factors. For example, the compound is a white solid that is soluble in organic solvents , suggesting that its action may be influenced by the presence and nature of such solvents. Additionally, the compound’s storage temperature is 2-8°C , indicating that its stability may be affected by temperature.
Safety and Hazards
“(Ethoxycarbonylmethylene)triphenylphosphorane” causes skin irritation and may cause respiratory irritation . It causes serious eye irritation and is toxic if swallowed . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured . Dust formation should be avoided . In case of accidental release, dust should be swept up and shoveled into suitable containers for disposal .
Future Directions
“(Ethoxycarbonylmethylene)triphenylphosphorane” is used as a Wittig reagent in organic synthesis . It is used in the preparation of indole from o-nitrobenzaldehydes, coumarins from o-hydroxy acetophenone . It acts as an inhibitor and inhibits the activity of cholinesterase . Its future applications could potentially expand in the field of organic synthesis.
Biochemical Analysis
Biochemical Properties
(Carbethoxymethylene)triphenylphosphorane is a Wittig reagent, generally used in Horner−Wadsworth−Emmons (HWE) reaction . It is used as a reagent in the total synthesis of compounds such as (−)-oseltamivir, (+)-nakadomarin A and (−)-dictyostatin
Molecular Mechanism
(Carbethoxymethylene)triphenylphosphorane is used to replace oxygen centers in ketones and aldehydes with CHCO2Et
properties
IUPAC Name |
ethyl 2-(triphenyl-λ5-phosphanylidene)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHPVYJPDKJYOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061485 | |
Record name | Acetic acid, (triphenylphosphoranylidene)-, ethyl ester | |
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Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | (Carbethoxymethylene)triphenylphosphorane | |
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CAS RN |
1099-45-2 | |
Record name | Ethyl triphenylphosphoranylideneacetate | |
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Record name | Ethyl (triphenylphosphanylidene)acetate | |
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Record name | (Carbethoxymethylene)triphenylphosphorane | |
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Record name | Acetic acid, 2-(triphenylphosphoranylidene)-, ethyl ester | |
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Record name | Acetic acid, (triphenylphosphoranylidene)-, ethyl ester | |
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Record name | Ethyl (triphenylphosphoranylidene)acetate | |
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Record name | Ethyl (triphenylphosphanylidene)acetate | |
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Q & A
A: (Ethoxycarbonylmethylene)triphenylphosphorane is best known for its role as a reagent in the Wittig reaction. [, , , , , , , , , , , , ] This reaction allows for the formation of an alkene from the reaction of an aldehyde or ketone with a triphenylphosphonium ylide, such as this compound. This reaction is particularly useful for the formation of α,β-unsaturated esters, as demonstrated by its reaction with aldehydes. []
ANone: Certainly! Researchers have successfully utilized this compound to synthesize various compounds, including:
- 4,5:7,8-di-O-isopropylidene KDO ethyl ester: The compound was synthesized using this compound in a multi-step process involving a Wittig reaction, silylation, and thioacetal deprotection. []
- Ethyl trans-cinnamate: This compound, often used as a fragrance and flavoring agent, was synthesized via a Wittig reaction between benzaldehyde and this compound. This reaction is highly stereoselective, favoring the trans isomer. []
- Egonol: A benzofuran natural product with various biological activities, egonol was synthesized through a concise route utilizing a Wittig reaction with this compound as a key step. []
- 3-Substituted pyrano[2,3-a]carbazoles: These compounds, studied for their potential biological activities, were synthesized using a variety of methods, including a Wittig reaction with this compound. This highlights the versatility of the reagent in accessing diverse heterocyclic structures. [, ]
ANone: this compound has a unique structure that dictates its reactivity:
ANone: While a powerful reagent, this compound has limitations:
A: Yes, the structure of this compound can be modified to fine-tune its reactivity and selectivity. [, ] For example:
ANone: this compound can be characterized using various spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide valuable information about the compound's structure. For instance, the chemical shifts and coupling constants of the olefinic protons in the 1H NMR spectrum can be used to establish the stereochemistry of the product alkene. []
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